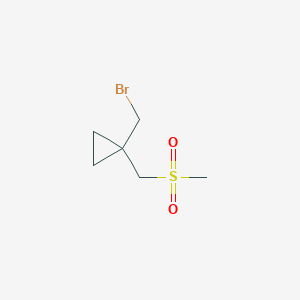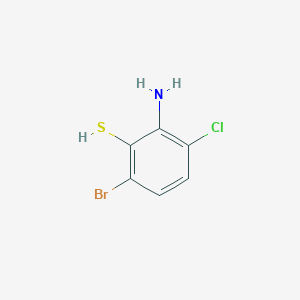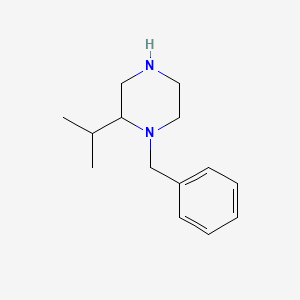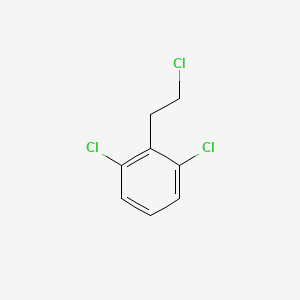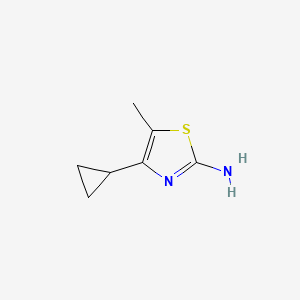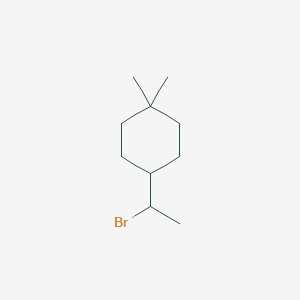
4-(1-Bromoethyl)-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromoethyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromoethyl group and two methyl groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane. This can be achieved through the reaction of 1,1-dimethylcyclohexane with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals that subsequently react with the cyclohexane derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide as reagents remains consistent, but the process is scaled up to accommodate larger quantities of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Bromoethyl)-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination reactions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols or ethers depending on the nucleophile used.
Elimination: Formation of alkenes such as 1,1-dimethylcyclohexene.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
4-(1-Bromoethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes deprotonation to form a double bond, following the E2 elimination mechanism .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,1-dimethylcyclohexane: Lacks the ethyl group, making it less sterically hindered.
4-(1-Chloroethyl)-1,1-dimethylcyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
4-(1-Iodoethyl)-1,1-dimethylcyclohexane: Contains an iodine atom, which is a better leaving group compared to bromine.
Uniqueness
4-(1-Bromoethyl)-1,1-dimethylcyclohexane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity patterns compared to its chloro and iodo analogs. The steric hindrance and electronic effects of the bromoethyl group influence the compound’s behavior in chemical reactions, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propiedades
IUPAC Name |
4-(1-bromoethyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPXYXVPGAIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Pyrrolidin-3-yl)methyl]pyridine](/img/structure/B1376706.png)


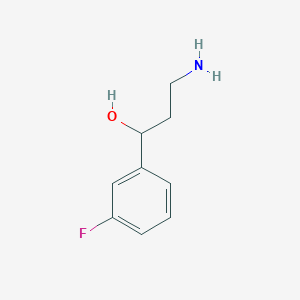
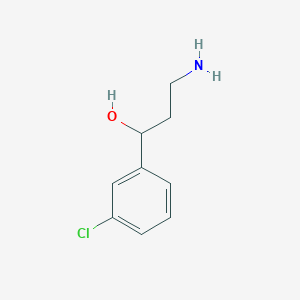
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)


